

Acetyl-ACTH (3-24) Signaling Pathway: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Acetyl-ACTH (3-24) (human,	
	bovine, rat)	
Cat. No.:	B1495793	Get Quote

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This technical guide provides an in-depth overview of the Acetyl-ACTH (3-24) signaling pathway for researchers, scientists, and drug development professionals. Acetyl-ACTH (3-24) is a truncated and N-terminally acetylated fragment of the adrenocorticotropic hormone (ACTH). Like other melanocortin peptides, it exerts its biological effects through interaction with melanocortin receptors (MCRs), a family of G protein-coupled receptors (GPCRs). This document outlines the mechanism of action, receptor interaction, downstream signaling events, and provides detailed experimental protocols for studying this pathway.

Introduction to Acetyl-ACTH (3-24) and the Melanocortin System

Acetyl-ACTH (3-24) is a synthetic peptide fragment derived from the naturally occurring proopiomelanocortin (POMC) gene. POMC is a precursor polypeptide that is proteolytically cleaved to produce a variety of bioactive peptides, including ACTH, α -melanocyte-stimulating hormone (α -MSH), β -MSH, and γ -MSH. These peptides, collectively known as melanocortins, share a conserved core amino acid sequence (His-Phe-Arg-Trp) that is crucial for their biological activity.

The biological effects of melanocortins are mediated by five distinct melanocortin receptors (MC1R through MC5R). These receptors are expressed in various tissues and are involved in a



wide range of physiological processes, including pigmentation, steroidogenesis, energy homeostasis, and inflammation. Acetyl-ACTH (3-24) is known to be an agonist primarily at the MC1 receptor.

Mechanism of Action and Signaling Pathway

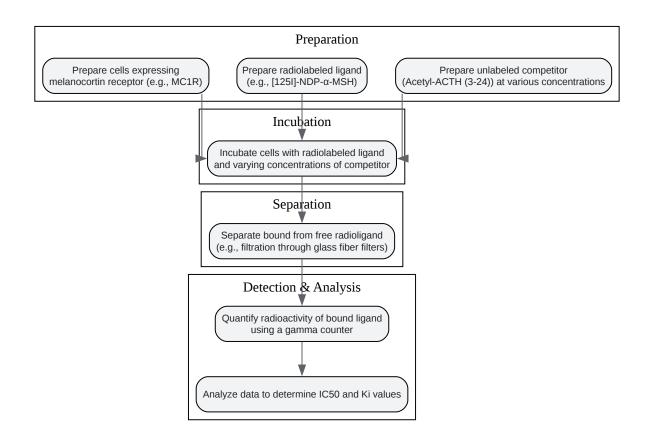
The canonical signaling pathway for Acetyl-ACTH (3-24) and other melanocortin agonists involves the activation of a Gs alpha subunit-coupled receptor. The binding of the ligand to the receptor induces a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream target proteins, culminating in a cellular response.

A primary and well-characterized downstream effect of ACTH and its analogs, particularly through the MC2R in the adrenal cortex, is the stimulation of steroidogenesis—the synthesis of steroid hormones such as cortisol. While Acetyl-ACTH (3-24) primarily targets MC1R, the general downstream signaling principles involving cAMP and PKA are conserved.

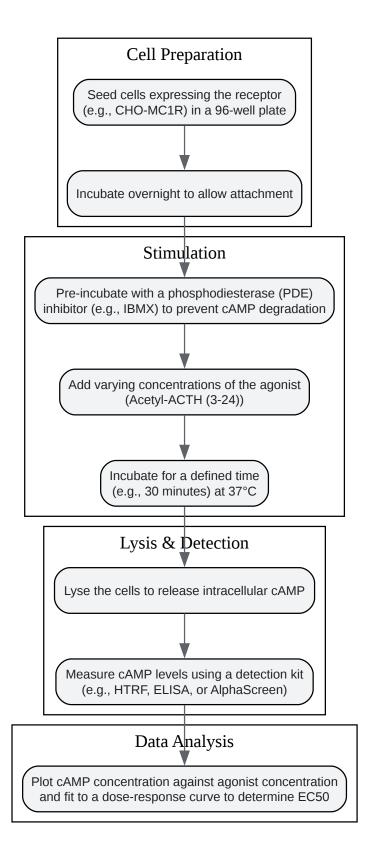
Signaling Pathway Diagram



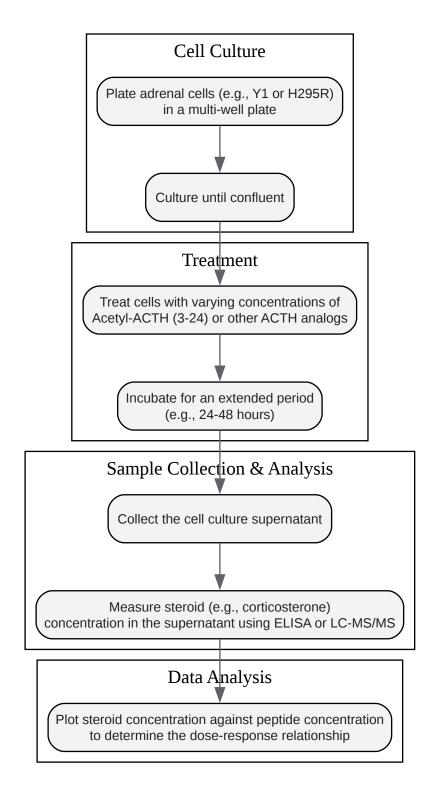












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